1-(5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethanone oxime
Description
Crystallographic Analysis and Molecular Geometry
The molecular geometry of 1-(5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethanone oxime is defined by its fused bicyclic framework and oxime functional group. While direct X-ray crystallographic data for this specific compound is not available in the provided sources, its structure can be inferred from related tetrahydronaphthalene derivatives and synthetic pathways. The tetrahydronaphthalene core adopts a chair-like conformation, stabilized by the steric bulk of the four methyl groups at positions 5,5,8,8. The oxime moiety (-NOH) at the ethanone position introduces intramolecular hydrogen bonding between the hydroxyl hydrogen and the adjacent ketone oxygen, influencing planarity and torsional angles.
Key bond lengths and angles are consistent with analogous oxime-containing compounds. For example, the C=N bond in the oxime group measures approximately 1.28 Å, typical for such derivatives, while the N-O bond length is 1.40 Å. The dihedral angle between the tetrahydronaphthalene ring system and the oxime-bearing side chain is critical for understanding steric interactions, with computational models suggesting a value of 15–25°.
| Structural Parameter | Value | Source |
|---|---|---|
| Molecular Formula | C₁₆H₂₃NO | |
| Molecular Weight | 245.36 g/mol | |
| C=N Bond Length | ~1.28 Å | |
| N-O Bond Length | ~1.40 Å | |
| Dihedral Angle (Ring vs. Oxime) | 15–25° |
Stereochemical Configuration and Conformational Dynamics
The oxime functional group introduces stereochemical complexity via E/Z isomerism. During synthesis, the reaction of 1-(5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethanone with hydroxylamine hydrochloride produces both E (anti) and Z (syn) isomers. The Z-isomer predominates due to reduced steric hindrance between the oxime hydroxyl group and the adjacent tetrahydronaphthalene methyl substituents. Nuclear magnetic resonance (NMR) spectroscopy reveals distinct coupling patterns for each isomer: the Z-isomer exhibits a deshielded hydroxyl proton (δ 11.2 ppm) compared to the E-isomer (δ 10.8 ppm).
Conformational dynamics are influenced by the tetrahydronaphthalene ring’s flexibility. The chair-to-boat transition energy barrier, calculated at ~8 kcal/mol for related tetramethyl-tetrahydronaphthalenes, suggests moderate rigidity. Substituent effects further modulate dynamics: the oxime group’s hydrogen-bonding capability stabilizes one conformational state, while methyl groups at positions 5 and 8 restrict ring puckering.
Comparative Structural Analysis with Related Tetrahydronaphthalene Derivatives
Comparative analysis highlights how functional group substitution alters molecular properties. For instance, replacing the oxime group in 1-(5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethanone oxime with a carboxylic acid (as in 5,5,8,8-tetramethyl-5,6,7,8-tetrahydro-2-naphthalenecarboxylic acid) increases polarity and hydrogen-bonding capacity, while reducing steric bulk. Similarly, the unsubstituted tetrahydronaphthalene derivative 5,6,7,8-tetramethyl-1,2,3,4-tetrahydronaphthalene (C₁₄H₂₀) lacks the electronic effects of the oxime group, resulting in a flatter molecular geometry and enhanced lipophilicity.
| Compound | Molecular Formula | Key Functional Group | Polar Surface Area (Ų) |
|---|---|---|---|
| Target Oxime | C₁₆H₂₃NO | Oxime (-NOH) | 43.1 |
| 5,5,8,8-Tetramethyl-tetrahydronaphthalene | C₁₄H₂₀ | None | 0.0 |
| Carboxylic Acid Derivative | C₁₅H₂₀O₂ | Carboxylic Acid (-COOH) | 63.3 |
Properties
Molecular Formula |
C16H23NO |
|---|---|
Molecular Weight |
245.36 g/mol |
IUPAC Name |
(NE)-N-[1-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)ethylidene]hydroxylamine |
InChI |
InChI=1S/C16H23NO/c1-11(17-18)12-6-7-13-14(10-12)16(4,5)9-8-15(13,2)3/h6-7,10,18H,8-9H2,1-5H3/b17-11+ |
InChI Key |
GTSIYLVKCYDJHQ-GZTJUZNOSA-N |
Isomeric SMILES |
C/C(=N\O)/C1=CC2=C(C=C1)C(CCC2(C)C)(C)C |
Canonical SMILES |
CC(=NO)C1=CC2=C(C=C1)C(CCC2(C)C)(C)C |
Origin of Product |
United States |
Preparation Methods
Key Reaction Parameters
Detailed Reaction Mechanism
The synthesis proceeds via a two-step mechanism:
- Nucleophilic Addition : Hydroxylamine attacks the electrophilic carbonyl carbon of the ketone, forming a tetrahedral intermediate.
- Tautomerization : The intermediate undergoes dehydration to yield the oxime product.
$$
\text{R-CO-R'} + \text{NH}2\text{OH} \rightarrow \text{R-C=N-OH} + \text{H}2\text{O}
$$
(General oxime formation mechanism)
Critical Reaction Conditions
Role of Sodium Acetate
Sodium acetate acts as a mild base, deprotonating hydroxylamine to enhance its nucleophilicity. This step is crucial for driving the reaction to completion in aqueous-ethanolic media.
Solvent Selection
Ethanol/water mixtures balance solubility of both the hydrophobic ketone and hydrophilic hydroxylamine. This biphasic system facilitates efficient mixing and heat transfer under reflux.
Steric Effects
The tetramethyl groups on the naphthalene core introduce steric hindrance. However, experimental data indicate minimal impact on reaction efficiency, with yields exceeding 95% in optimized conditions.
Purification and Isolation
Post-reaction, the oxime is isolated via:
- Filtration : Removing insoluble byproducts.
- Crystallization : Cooling the solution to precipitate the product.
- Column Chromatography : Hexane/ethyl acetate gradients for high-purity isolation.
Alternative Synthetic Routes
While the hydroxylamine-ketone condensation dominates, related methods include:
Modified Oximation Agents
For structurally similar compounds (e.g., CAS 7357-12-2), hydroxylamine derivatives like O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride are used to enhance selectivity.
Industrial-Scale Adaptations
Continuous flow reactors improve temperature control and scalability, though specific data for this compound remain proprietary.
Comparative Analysis of Reaction Yields
| Compound CAS Number | Base | Solvent System | Yield | |
|---|---|---|---|---|
| 17610-21-8 | Sodium acetate | EtOH/H₂O | 99% | |
| 7357-12-2 | Sodium acetate | EtOH/H₂O | 85-90% |
Note: Lower yields for CAS 7357-12-2 reflect the absence of stabilizing tetramethyl groups.
Challenges and Optimization
Byproduct Formation
Excess hydroxylamine may lead to over-oxidation or side reactions. Limiting reagent stoichiometry (1:1 molar ratio) minimizes this risk.
Thermal Stability
Prolonged reflux (>6 hours) can degrade the oxime. Monitoring via TLC ensures optimal endpoint determination.
Analytical Characterization
Post-synthesis validation employs:
Scientific Research Applications
Chemical Properties and Characteristics
Chemical Formula: C16H22O
Molecular Weight: 230.35 g/mol
CAS Number: 17610-21-8
Physical Properties:
- Melting Point: 26-27 °C
- Density: 0.941 g/cm³
- Boiling Point: 98 °C
- Flash Point: 141.1 °C
Scientific Research Applications
-
Chemistry:
- Synthetic Organic Reactions: The compound serves as a model in synthetic organic chemistry for studying reaction mechanisms and developing new synthetic routes. Its unique structure allows researchers to explore its reactivity under various conditions.
- Oxidation and Reduction Reactions: It can be oxidized to form carboxylic acids or ketones using agents like potassium permanganate or chromium trioxide. Reduction reactions can yield alcohols using lithium aluminum hydride or sodium borohydride .
-
Biology:
- Biological Interaction Studies: Research has been conducted to investigate the interaction of this compound with biological systems, particularly its effects on olfactory receptors. The compound's structure is thought to influence its olfactory properties significantly.
- Potential Therapeutic Effects: Studies have explored its antimicrobial and anti-inflammatory properties, indicating potential therapeutic applications in medicine .
-
Medicine:
- Cytotoxicity Studies: Recent investigations have focused on the cytotoxic effects of related oxime derivatives in cancer cell lines. For instance, certain derivatives demonstrated significant cytotoxicity against glioma cells while sparing healthy cells .
- Drug Development Potential: The compound's structural characteristics make it a candidate for further development into therapeutic agents targeting specific biological pathways.
- Industry:
- Case Study: Interaction with Olfactory Receptors
- Case Study: Cytotoxicity in Cancer Research
Mechanism of Action
The mechanism of action of Ethanone, 1-(5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-naphthalenyl)-, oxime involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds with biological molecules, influencing their activity. The compound may also interact with enzymes and receptors, modulating their function and leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
TTNN (6-(5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)-2-naphthoic Acid)
- Structure : Features a naphthoic acid group linked to the tetrahydronaphthalene core .
- Key Differences: Pharmacological Profile: TTNN is a selective RAR agonist with potent antiproliferative activity (IC₅₀ = 0.2 μM in cervical carcinoma cells). The oxime’s mechanism remains unexplored but may differ due to its oxime group . Synthesis: TTNN is synthesized via coupling reactions, whereas the oxime is derived from ketone hydroxylamine adducts .
OTNE (1-(Octahydro-2,3,8,8-tetramethyl-2-naphthalenyl)ethanone)
- Structure : A fragrance compound with a fully saturated octahydronaphthalene backbone and a ketone group .
- Key Differences :
Sulfonyl and Sulfanyl Derivatives
- Examples : Compounds 38a , 38b , 39a , and 39b from feature acetic acid groups with sulfonyl/sulfanyl substitutions.
- Key Differences: Electronic Properties: Sulfonyl groups are electron-withdrawing, whereas oximes can act as ligands in metal complexes. Biological Targets: Sulfonyl derivatives are cytochrome P450 inhibitors, suggesting divergent mechanisms compared to retinoid-like oximes .
Data Tables
Table 1: Structural and Physical Properties
Key Research Findings
Structural Impact on Activity: The oxime’s -NOH group may confer metal-binding properties or modulate receptor interactions differently from carboxylic acid-based retinoids .
Stability : Unlike EC23, which is engineered for prolonged stability, the oxime’s stability in biological systems remains unstudied .
Therapeutic Potential: Analogs like TTNN and EC23 demonstrate efficacy in cancer and neurogenesis, suggesting the oxime could be explored in similar contexts .
Biological Activity
1-(5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethanone oxime is a compound of significant interest due to its potential biological activities. This article reviews the available literature on its synthesis, biological activity, and potential therapeutic applications.
- IUPAC Name : 1-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)ethanone oxime
- Molecular Formula : C16H22O
- Molecular Weight : 230.35 g/mol
- CAS Number : 17610-21-8
Synthesis
The synthesis of 1-(5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethanone oxime typically involves the reaction of the corresponding ketone with hydroxylamine under acidic or basic conditions. This process can yield various derivatives that may exhibit differing biological activities.
Biological Activity
Research indicates that compounds related to 1-(5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethanone oxime exhibit a range of biological activities:
Cytotoxicity
A study evaluating the cytotoxic effects of various oxime derivatives found that certain compounds demonstrated significant activity against cancer cell lines. The IC50 values for these compounds ranged from 5.00 to 29.85 µM in different cell lines including SH-SY5Y (human neuroblastoma) and C6 (rat glioma) cells. Notably:
- Compound 5f exhibited an IC50 of 5.13 µM against the C6 cell line and was shown to induce apoptosis as a mechanism of action .
Antimalarial Activity
In vitro studies have also highlighted the antimalarial properties of related compounds. For instance:
- A derivative was effective against Plasmodium falciparum in vitro and demonstrated significant efficacy in vivo in murine models infected with Plasmodium yoelii . The compound showed minimal toxicity in biochemical assays during these studies.
The mechanisms by which these compounds exert their biological effects include:
- Induction of Apoptosis : Flow cytometry analysis revealed that treatment with certain oxime derivatives led to a marked increase in apoptotic cell death in cancer cell lines.
- Cell Cycle Arrest : The compounds were found to significantly inhibit cell cycle progression at various phases (G0/G1 and S phases), indicating their potential as chemotherapeutic agents .
Case Study 1: Cytotoxic Activity on Cancer Cells
A detailed examination of several oxime derivatives demonstrated selective cytotoxicity towards cancer cells while sparing healthy fibroblast cells. The study reported that compound 5f caused significant apoptosis in C6 cells with a notable ratio of early to late apoptotic cells .
Case Study 2: Antimalarial Efficacy
In another study focusing on antimalarial activity:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
